molecular formula C9H9ClO4S B2431764 Methyl [(4-chlorophenyl)sulfonyl]acetate CAS No. 15446-25-0

Methyl [(4-chlorophenyl)sulfonyl]acetate

Cat. No. B2431764
CAS RN: 15446-25-0
M. Wt: 248.68
InChI Key: RWMPWXCERLGUAF-UHFFFAOYSA-N
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Description

“Methyl [(4-chlorophenyl)sulfonyl]acetate” is a chemical compound with the molecular formula C9H9ClO4S . It is a derivative of sulfonyl acetate, where a methyl group is attached to the sulfonyl acetate’s oxygen atom and a 4-chlorophenyl group is attached to the sulfonyl acetate’s sulfur atom .


Molecular Structure Analysis

The molecular structure of “Methyl [(4-chlorophenyl)sulfonyl]acetate” consists of a sulfonyl group (SO2) attached to a methyl group (CH3) and a 4-chlorophenyl group (C6H4Cl). The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to the other groups .

Scientific Research Applications

Synthesis in Medicinal Chemistry

Methyl [(4-chlorophenyl)sulfonyl]acetate plays a significant role in the synthesis of medicinal compounds. For instance, it is used in the synthesis of Clopidogrel sulfate, a prominent antiplatelet drug. An improved synthesis pathway for Clopidogrel involves the use of racemic 2-amino-2-(2-chlorophenyl) acetic acid, which undergoes esterification and optical resolution, followed by a series of reactions leading to Clopidogrel bisulfate. This synthesis offers advantages like readily available starting materials, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).

Crystallography and Molecular Structure

Methyl [(4-chlorophenyl)sulfonyl]acetate's derivatives, such as sulfones, are known for their biological activity. X-ray diffraction techniques have been used to determine the crystal and molecular structure of compounds like methyl-(4-chlorophenyl)sulfone. The study of these structures is crucial in understanding the physical and chemical properties of these compounds, which is essential for various applications, including drug design and material science (S. Adamovich et al., 2017).

Organic Chemistry and Synthesis

Methyl [(4-chlorophenyl)sulfonyl]acetate is also involved in the field of organic chemistry, particularly in the synthesis of various organic compounds. For example, it's used in the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. Such synthetic pathways are significant for developing new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science (Alexey V. Dobrydnev et al., 2018).

Biochemical Analysis

Methyl [(4-chlorophenyl)sulfonyl]acetate derivatives have been used in biochemical analysis methods. For instance, they have been utilized in the development of analytical methods like liquid chromatography-tandem mass spectrometry for the determination of specific compounds in biological matrices. Such analytical techniques are vital for drug discovery, toxicological studies, and environmental monitoring (Liyu Yang et al., 2004).

properties

IUPAC Name

methyl 2-(4-chlorophenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMPWXCERLGUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871967
Record name Methyl [(4-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15446-25-0
Record name Methyl [(4-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-chlorobenzenesulfonyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl bromoacetate (11.25 ml, 116 mmol) and sodium 4-chloro-benzenesulfinate (25.2 g, 116 mmol) in DMF (120 ml) was stirred and heated at 80° C. for 2 h. The solution was diluted with water (360 ml). The separated oil was extracted with chloroform (200 ml) and washed with water (3×80 ml). The organic phase was evaporated in vacuo to obtain 22.4 g of the title compound in 77.7% yield.
Quantity
11.25 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step Two
Yield
77.7%

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